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Compound of Interest

Compound Name: JNJ-47965567

Cat. No.: B608231 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with the P2X7

receptor antagonist, JNJ-47965567, in vivo.

Frequently Asked Questions (FAQs)
Q1: What is JNJ-47965567 and what is its primary mechanism of action?

JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor.

[1][2] The P2X7 receptor is an ATP-gated ion channel that plays a key role in

neuroinflammation.[3][4] Activation of the P2X7 receptor, particularly on microglia in the central

nervous system (CNS), leads to the release of pro-inflammatory cytokines like IL-1β.[1][3] JNJ-
47965567 blocks this process by inhibiting the P2X7 receptor.[1] While initially thought to be a

competitive antagonist, recent structural studies suggest it acts as a non-competitive

antagonist in some species.[5]

Q2: In which in vivo models has JNJ-47965567 shown efficacy?

JNJ-47965567 has demonstrated efficacy in various rodent models of CNS disorders. It has

been shown to attenuate amphetamine-induced hyperactivity, a model relevant to mania, and

has exhibited modest but significant efficacy in a rat model of neuropathic pain.[1][2][6]

Additionally, it has been studied in the SOD1G93A mouse model of amyotrophic lateral

sclerosis (ALS), where it has shown sex-specific effects.[3][4][7]
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Q3: What is the evidence for the central nervous system (CNS) penetrance of JNJ-47965567?

Target engagement of JNJ-47965567 in the rat brain has been confirmed through ex vivo

receptor binding autoradiography and by its ability to block Bz-ATP-induced IL-1β release in

vivo.[1][2][6] It has a measured brain EC50 of 78 ± 19 ng·mL−1.[1][2] This high degree of brain

occupancy makes it a suitable tool for investigating the role of central P2X7 receptors in CNS

pathologies.[5]

Troubleshooting Guide: Interpreting Variable
Efficacy
Problem 1: I am observing no significant therapeutic effect of JNJ-47965567 in my in vivo

model.

Possible Cause 1: Dosing Regimen and Timing of Administration.

Recommendation: The timing of drug administration relative to disease onset can

significantly impact outcomes. In the SOD1G93A mouse model of ALS, administration

from a pre-onset stage (postnatal day 60) showed beneficial effects in females, while

administration from disease onset did not alter disease progression.[4][5][7] Review your

experimental design to ensure the treatment window is appropriate for the targeted

pathology.

Possible Cause 2: Sex-Specific Effects.

Recommendation: Efficacy of JNJ-47965567 has been shown to be sex-dependent in

some models. In SOD1G93A mice, chronic administration delayed disease onset and

improved motor performance in females, but had no effect in males.[3][4][7] It is crucial to

include both male and female animals in your study design and analyze the data

separately to identify potential sex-specific responses.

Possible Cause 3: Species Differences in Potency and Mechanism.

Recommendation: JNJ-47965567 exhibits different potencies for human, mouse, and rat

P2X7 receptors. Additionally, its mechanism of action may vary between species, being

described as both competitive and non-competitive.[5] Ensure that the dose used is
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appropriate for the species being studied and consider that the underlying biology of the

P2X7 receptor may differ.

Problem 2: The observed in vivo effect is modest or less than expected based on in vitro

potency.

Possible Cause 1: Bioavailability and Formulation.

Recommendation: JNJ-47965567 is often formulated in a cyclodextrin-based solvent for in

vivo studies to ensure solubility.[3][5] Improper formulation can lead to poor bioavailability

and reduced target engagement. Verify the solubility and stability of your formulation.

Possible Cause 2: Complex Pathophysiology of the Disease Model.

Recommendation: The P2X7 receptor is one of many components in complex

neuroinflammatory and neurodegenerative diseases.[3] While antagonism of P2X7 may

address one aspect of the pathology, other pathways may still contribute to disease

progression. Consider combination therapies or investigating biomarkers related to the

P2X7 pathway to better understand the extent of target engagement and its downstream

effects.

Data Presentation
Table 1: In Vitro Potency of JNJ-47965567

System Assay Potency (pIC50) Reference

Human P2X7
Radioligand Binding

(pKi)
7.9 ± 0.07 [1][2]

Human Whole Blood IL-1β Release 6.7 ± 0.07 [1][2]

Human Monocytes IL-1β Release 7.5 ± 0.07 [1][2]

Rat Microglia IL-1β Release 7.1 ± 0.1 [1][2]

Rat Astrocytes Calcium Flux 7.5 ± 0.4 [1]

Murine J774

Macrophages

Ethidium+ Uptake

(IC50)
54 ± 24 nM [5]
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Table 2: Summary of In Vivo Efficacy Studies

Model Species
Dose and
Administration

Key Findings Reference

Amphetamine-

Induced

Hyperactivity

Rat 30 mg·kg−1
Attenuated

hyperactivity
[1][2]

Neuropathic Pain Rat 30 mg·kg−1

Modest, but

significant

efficacy

[1][2]

Forced Swim

Test
Rat Not specified

No efficacy

observed
[1][2]

Amyotrophic

Lateral Sclerosis

(ALS)

SOD1G93A Mice

30 mg/kg, i.p., 4

times per week

from pre-onset

(P60)

Delayed disease

onset, reduced

body weight loss,

and improved

motor

coordination in

females; no

effect in males.

Did not increase

lifespan.

[3][4][7]

Amyotrophic

Lateral Sclerosis

(ALS)

SOD1G93A Mice

30 mg/kg, i.p., 3

times per week

from disease

onset

Did not impact

weight loss,

clinical score,

motor

coordination, or

survival.

[5][8]

Experimental Protocols
Protocol 1: In Vivo Blockade of Bz-ATP-Induced IL-1β Release in Rat Brain

This protocol is a summary of the methodology described by Bhattacharya et al. (2013).[1]
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Animal Model: Male Sprague-Dawley rats.

Microdialysis Probe Implantation: Stereotaxically implant a microdialysis probe into the

desired brain region (e.g., hippocampus).

JNJ-47965567 Administration: Administer JNJ-47965567 or vehicle via the desired route

(e.g., intraperitoneal).

Baseline IL-1β Measurement: Perfuse the microdialysis probe with artificial cerebrospinal

fluid (aCSF) and collect baseline dialysate samples.

P2X7 Receptor Stimulation: After a baseline period, switch the perfusion medium to aCSF

containing the P2X7 receptor agonist Bz-ATP.

Sample Collection: Continue to collect dialysate samples at regular intervals.

IL-1β Analysis: Measure the concentration of IL-1β in the dialysate samples using a sensitive

immunoassay (e.g., ELISA).

Data Analysis: Compare the Bz-ATP-induced increase in IL-1β levels between the vehicle-

and JNJ-47965567-treated groups.

Protocol 2: Chronic Administration in the SOD1G93A Mouse Model of ALS

This protocol is a generalized summary based on studies by Pinto-Duarte et al. (2020) and Ly

et al. (2020).[3][5]

Animal Model: SOD1G93A transgenic mice and wild-type littermates.

Drug Preparation: Solubilize JNJ-47965567 in a suitable vehicle, such as 30% (w/v) 2-

hydroxypropyl-β-cyclodextrin (β-CD) in sterile water.[5]

Treatment Initiation:

Pre-onset study: Begin administration at a pre-symptomatic age (e.g., postnatal day 60).

[3][4]
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Post-onset study: Begin administration upon the appearance of defined disease onset

criteria (e.g., tremor, loss of righting reflex).[5]

Administration: Administer JNJ-47965567 (e.g., 30 mg/kg) or vehicle via intraperitoneal (i.p.)

injection at a specified frequency (e.g., 3 or 4 times per week).[3][5]

Monitoring of Disease Progression:

Body Weight: Measure body weight regularly (e.g., 2-3 times per week).

Motor Function: Assess motor coordination and strength using tests such as the rotarod.

Clinical Score: Assign a clinical score based on the severity of motor deficits.

Disease Onset and Survival: Record the age of disease onset and the survival endpoint.

Data Analysis: Compare the measured parameters between the vehicle- and JNJ-47965567-

treated groups, with separate analyses for male and female mice.

Mandatory Visualizations
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Caption: P2X7 receptor signaling pathway and the inhibitory action of JNJ-47965567.
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Experimental Setup

Treatment Phase
Monitoring & Endpoints Data Analysis

SOD1G93A Mice
(Male & Female) Random Assignment to Groups

Vehicle Group
(β-CD)

JNJ-47965567 Group
(30 mg/kg)

Chronic i.p. Administration
(Pre- or Post-Onset)

Regular Monitoring:
- Body Weight

- Motor Function (Rotarod)
- Clinical Score

Primary Endpoints:
- Disease Onset

- Survival

Statistical Analysis
(Separate for Males & Females)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b608231?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608231?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

